molecular formula C2H4N4 B14730764 1,3-Diazete-2,4-diamine CAS No. 5426-34-6

1,3-Diazete-2,4-diamine

Cat. No.: B14730764
CAS No.: 5426-34-6
M. Wt: 84.08 g/mol
InChI Key: QXDYNPCYLIQHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazete-2,4-diamine is a useful research compound. Its molecular formula is C2H4N4 and its molecular weight is 84.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5426-34-6

Molecular Formula

C2H4N4

Molecular Weight

84.08 g/mol

IUPAC Name

1,3-diazete-2,4-diamine

InChI

InChI=1S/C2H4N4/c3-1-5-2(4)6-1/h(H4,3,4,5,6)

InChI Key

QXDYNPCYLIQHSU-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=N1)N)N

Origin of Product

United States

Contextualization Within Four Membered Heterocyclic Chemistry

1,3-Diazete-2,4-diamine belongs to the family of four-membered heterocyclic compounds. These are cyclic molecules containing a ring of four atoms, at least one of which is not carbon. wikipedia.orgnih.gov Specifically, it is a diazete, indicating the presence of two nitrogen atoms within the four-membered ring, positioned at the 1 and 3 locations. nih.govnih.gov The "-diamine" suffix denotes the presence of two amino (-NH2) functional groups attached to the carbon atoms of the ring.

Four-membered heterocyclic systems, such as azetidines (one nitrogen atom) and diazetidines (two nitrogen atoms), are of considerable interest in organic and medicinal chemistry. nih.govnumberanalytics.comresearchgate.net Their inherent ring strain makes them reactive intermediates and valuable building blocks for the synthesis of more complex molecules. researchgate.netrsc.org For instance, the saturated analogues, 1,3-diazetidines, have been explored as scaffolds in medicinal chemistry and their dione (B5365651) derivatives are utilized in the polymer industry. researchgate.netontosight.ai The unsaturated nature of the 1,3-diazete (B14763177) ring in this compound, however, suggests a higher degree of reactivity and unique electronic properties compared to its saturated counterparts.

Historical Trajectories and Foundational Research on Diazete Systems

The history of diazete systems is marked by the challenge of their inherent instability. Theoretical calculations have shown that the parent 1,3-diazete (B14763177) possesses high strain energy, making its isolation difficult. docsity.com This inherent instability is a common feature of many small, unsaturated heterocyclic systems.

Early and ongoing research has, therefore, often focused on more stable, substituted derivatives. For example, the synthesis of 1,3-diazetidine-2,4-diones has been a subject of study, providing insights into the formation of the four-membered diazete core. ontosight.ai These studies, while not directly involving 1,3-diazete-2,4-diamine, form the foundational knowledge base for understanding the potential synthetic challenges and reactivity of such a ring system. The synthesis of four-membered nitrogen heterocycles often involves cyclization reactions that must overcome significant energetic barriers. numberanalytics.comrsc.org

Contemporary Research Significance and Unexplored Chemical Space

Novel Synthetic Routes and Mechanistic Investigations

The construction of the four-membered 1,3-diazete ring is a synthetic challenge due to inherent ring strain. Researchers have explored various pathways, from cycloadditions to the oligomerization of simple precursors, to access this unique heterocyclic core.

Hydrazine-Alkynes/Alkenes Cycloaddition Pathways

While direct cycloaddition of hydrazines with alkynes or alkenes is a common strategy for five- and six-membered heterocycles, its application to form the this compound scaffold is not well-documented. Most reported reactions of this type lead to other products. For instance, rhodium-catalyzed reactions of hydrazines with alkynes typically yield pyrazoles through a formal [3+2] cycloaddition. Similarly, cycloadditions involving alkenes often result in the formation of 1,2-diamines after subsequent reduction steps.

However, the general principle of cycloaddition remains a plausible, if underexplored, route. A theoretical [2+2] cycloaddition could form the 1,3-diazetidine ring system. For example, the dimerization of carbodiimides has been studied as a potential route to 1,3-diazetidinediimines, which are tautomers of 1,3-diazete-2,4-diamines. This suggests that molecules with cumulated double bonds are key potential precursors for forming the 1,3-diazete core via cycloaddition.

Radical-Initiated Oligomerization and Cyclization Pathways (e.g., Hydrogen Cyanide Polymerization)

A prominent and extensively studied pathway that may lead to this compound involves the oligomerization of hydrogen cyanide (HCN). In the context of prebiotic chemistry, HCN is known to polymerize under various conditions, forming a complex mixture of products, including key biological molecules. nih.govacs.orgacs.org This process is not a simple polymerization but a complex reaction network involving dimers, trimers, and tetramers of HCN as crucial intermediates. nih.govnih.gov

The self-reaction of HCN is often base-catalyzed and can proceed through several key intermediates. nih.govicheme.org The reaction is highly exothermic and can be self-accelerating. icheme.org

Key Intermediates in HCN Oligomerization:

Intermediate NameFormulaRole in Polymerization
Iminoacetonitrile (HCN Dimer)C₂H₂N₂A suspected key intermediate that forms from the dimerization of HCN and is a precursor to more complex molecules. acs.orgnih.gov
Aminomalononitrile (HCN Trimer)C₃H₃N₃An intermediate that can polymerize further. nih.gov
Diaminomaleonitrile (B72808) (HCN Tetramer)C₄H₄N₄A stable and significant intermediate, often considered a crossroads in HCN chemistry, which can lead to polymers or other cyclic compounds. nih.govicheme.org

The formation of this compound (or its stable tautomer, 2,4-diimino-1,3-diazetidine) is hypothesized to occur via the intramolecular cyclization of an HCN tetramer, such as diaminomaleonitrile. While diaminomaleonitrile is thermodynamically favored, the formation of other products is often under kinetic control, leading to a diverse range of molecular structures. nih.govacs.org The cyclization of a linear HCN tetramer into a strained four-membered ring represents a significant activation barrier, but it remains a plausible pathway under specific energetic conditions. Research into the synthesis of 1,3-diazetidine-2,4-diimine derivatives has been noted as an area of interest for process chemists. acs.org

Exploration of Green Synthesis Principles and Efficient Preparative Techniques

The application of green chemistry principles to the synthesis of this compound is not specifically reported, but established green methodologies for other nitrogen-containing heterocycles offer a clear precedent. These techniques focus on reducing waste, energy consumption, and the use of hazardous materials.

Potential Green Synthetic Approaches:

TechniquePrincipleExample Application (in related heterocycles)
Microwave-Assisted Synthesis Rapid heating reduces reaction times and often improves yields.Used for the rapid, high-yield synthesis of 1,3-dihydrobenzimidazol-2-ones from urea (B33335) and diamines in a TBAB-ethanol system.
Use of Greener Solvents Replacing hazardous organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions.Ionic liquids have been used as both solvent and reagent for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.
Catalysis Using catalysts to improve efficiency and selectivity, allowing for milder reaction conditions.Copper-catalyzed amidation provides an efficient route for forming C-N bonds, a key step in synthesizing many nitrogenous compounds.

These methods could potentially be adapted for the synthesis of this compound, for instance, by using microwave irradiation to promote the cyclization of precursors like diaminomaleonitrile or by employing catalytic systems to facilitate [2+2] cycloadditions under milder conditions.

Precursor Chemistry and Intermediate Reactivity in Diazete Formation

The chemistry of precursors is central to understanding the formation of this compound, particularly through the HCN oligomerization pathway. The journey from a simple C1 molecule to a complex heterocycle is governed by the reactivity of key intermediates.

Hydrogen Cyanide (HCN): As the fundamental building block, its high reactivity and energy content drive the initial oligomerization steps. nih.gov

Diaminomaleonitrile (DAMN - HCN Tetramer): This is a critical and relatively stable intermediate. nih.gov Its structure, featuring two amino groups and two nitrile groups on a C=C double bond, offers multiple reactive sites. The competition between intermolecular polymerization (leading to HCN polymers) and intramolecular cyclization (potentially leading to four-membered rings or other heterocycles like adenine) is a key feature of its chemistry. nih.govacs.org The thermodynamic landscape shows that while polymers can be favorable, specific molecules like adenine (B156593) are even more so, yet their formation is kinetically limited, highlighting the complexity of the reaction network. acs.org

Strategies for Stereoselective Synthesis of Substituted this compound Analogues

The stereoselective synthesis of substituted 1,3-diazete-2,4-diamines is a highly specialized area with limited direct literature. However, established principles of asymmetric synthesis can be hypothetically applied. Achieving stereocontrol in the synthesis of small, strained rings is a significant challenge.

General strategies would likely involve one of the following approaches:

Substrate Control: Using a chiral precursor where the existing stereocenters direct the formation of new ones during the cyclization step. Syntheses of other complex diamines have successfully used this approach, for example, in creating 1,3-diaminated stereotriads. nih.gov

Chiral Auxiliary: Attaching a chiral auxiliary to an achiral precursor to guide a diastereoselective ring-forming reaction. The auxiliary would be removed in a subsequent step.

Chiral Catalysis: Employing a chiral catalyst (e.g., a chiral Lewis acid or transition metal complex) to create a chiral environment for the cyclization, favoring the formation of one enantiomer over the other. This approach has been used effectively in the synthesis of other chiral heterocycles, such as chromane (B1220400) derivatives via Ru(II)-catalyzed enantioselective C-H activation. msstate.edu

While methods exist for the stereoselective synthesis of related four-membered rings like 1,2-diazetidines rsc.orgrsc.org and azetidines, acs.orgacs.org their direct adaptation to the 1,3-diazete system would require significant investigation to overcome the unique challenges of its structure and reactivity.

Quantum Chemical Calculation Methodologies

To elucidate the characteristics of this compound at a molecular level, a range of quantum chemical calculation methodologies are employed. These methods allow for the prediction of molecular geometries, electronic properties, and energetic landscapes, which are often difficult to determine experimentally for reactive or transient species.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecules like this compound. It offers a balance between computational cost and accuracy, making it suitable for the geometric optimization and electronic structure analysis of complex molecules. A specific functional, such as PW6B95, combined with a basis set like def2-TZVPP, has been utilized in the study of related nitrogen heterocycles formed from HCN polymerization. oup.com This level of theory is recognized for its reliability in estimating thermochemistry, kinetics, and non-covalent interactions for main group elements. oup.com The application of DFT allows for the determination of key structural parameters and the electronic ground state of the molecule.

High-Level Ab Initio and Post-Hartree-Fock Methods for Refined Energetics

For a more precise determination of the energetic properties of this compound, high-level ab initio and post-Hartree-Fock methods are indispensable. Techniques such as the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) extrapolated to the complete basis set (CBS) limit offer a higher level of accuracy for energy calculations. oup.com This approach is particularly valuable for refining the thermodynamic and activation energy data obtained from DFT calculations, providing a more robust understanding of the molecule's stability and reactivity. oup.com The combination of DFT for geometry optimization and high-level ab initio methods for single-point energy calculations is a common and effective strategy in computational chemistry. oup.com

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of this compound. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The analysis of these orbitals and their energies can predict the most likely sites for electrophilic and nucleophilic attack. While specific values for this compound are not extensively documented, the study of related nitrogen heterocycles indicates that the distribution and energies of these orbitals are key to their chemical behavior.

Reaction Mechanism Elucidation through Potential Energy Surface (PES) Mapping

Understanding the formation of this compound requires a detailed exploration of its potential reaction pathways. Potential Energy Surface (PES) mapping is a computational technique that charts the energy of a system as a function of the positions of its atoms, revealing the most favorable routes from reactants to products.

Investigation of Cyclization Pathways and Transition State Characterization

The formation of the 1,3-diazete ring is a crucial step that can be investigated through the mapping of cyclization pathways. For instance, the cyclization of a linear precursor, such as a derivative of SiO-(HCN)₂, can lead to the formation of a 1,3-diazete ring. oup.com The characterization of the transition states along these pathways is essential for understanding the feasibility of the reaction. A transition state represents the highest energy point along the reaction coordinate and its structure provides insights into the mechanism of bond formation and breaking.

Calculation of Activation Barriers and Thermodynamic Parameters

The calculation of activation barriers (ΔG‡) and thermodynamic parameters (ΔG) provides quantitative data on the kinetics and thermodynamics of the formation of this compound. For the cyclization leading to a related 1,3-diazete, a Gibbs free energy of activation of 18.4 kcal/mol has been reported, with the cyclization process being endergonic by 12.1 kcal/mol. oup.com These values indicate a kinetically accessible but thermodynamically unfavorable process under certain conditions. However, the reactivity of the resulting 1,3-diazete ring can shift the equilibrium towards the product, especially in the presence of highly reactive species that can further stabilize the structure, potentially leading to the formation of this compound. oup.com

Prediction of Spectroscopic Properties from Computational Models

Theoretical prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra through computational modeling is a standard practice in modern chemistry. These methods, typically employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and vibrational modes of a molecule. However, a search of scholarly databases reveals a lack of published studies that have applied these computational techniques to this compound.

In a hypothetical computational study, researchers would likely utilize various DFT functionals and basis sets to optimize the geometry of this compound. Following geometry optimization, calculations for NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra) would be performed. The results of such a study would typically be presented in data tables, comparing predicted values with experimental data if available. The absence of such published data for this compound prevents the creation of an accurate and verifiable data table for its predicted spectroscopic properties.

Intermolecular Interactions and Self-Association Phenomena in Diazete Systems

The study of intermolecular interactions, such as hydrogen bonding and stacking interactions, is crucial for understanding the self-association behavior of molecules, which influences their physical properties and crystal packing. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful tools for investigating these phenomena.

For this compound, the presence of amino groups and nitrogen atoms within the diazete ring suggests a high potential for strong intermolecular hydrogen bonding. Computational modeling could elucidate the preferred geometries and energies of dimers and larger oligomers of this compound. This analysis would involve mapping the potential energy surface to identify stable self-associated structures.

Despite the chemical interest of such interactions, there is no specific research available in the public domain that details the computational analysis of intermolecular forces and self-association for this compound. Studies on related diazabutadiene systems have explored intermolecular interactions, but these findings cannot be directly extrapolated to the unique structure of this compound. Without dedicated computational studies, a detailed discussion and data on the self-association phenomena of this specific diazete system remain speculative.

Reactivity Profiles and Reaction Mechanisms of 1,3 Diazete 2,4 Diamine

Reactivity of Exocyclic Amine Functional Groups

Electrophilic and Nucleophilic Substitution Reactions on the Diazete Ring

Detailed research on electrophilic and nucleophilic substitution reactions directly on the 1,3-diazete-2,4-diamine ring is not extensively documented. In principle, the nitrogen atoms in the ring could be susceptible to electrophilic attack, while the carbon atoms could be targets for nucleophiles, particularly if activated by suitable substituents. For instance, vicarious nucleophilic substitution has been employed to synthesize related compounds like 1,3-diamino-2,4,6-trinitrobenzene. osti.gov However, direct application of these methods to this compound has not been reported. The inherent strain of the four-membered ring and the electronic effects of the diamino substitution would play a crucial role in determining the feasibility and outcome of such reactions.

Cycloaddition Reactions and Ring-Opening Pathways

The potential for this compound to participate in cycloaddition reactions is an area of theoretical interest. For example, related structures like 2,4-diamino-1-thia-3-azabutadienes have been shown to undergo [4+2] cycloaddition reactions. clockss.org The strained diazete ring itself might undergo ring-opening reactions under certain conditions, a phenomenon observed in other strained heterocyclic systems like azetidines. nih.gov However, specific experimental data on cycloaddition or ring-opening pathways involving this compound are currently unavailable.

Radical and Diradical Pathways in this compound Chemistry

The involvement of radical and diradical species in the chemistry of this compound is a plausible but underexplored area. The stability and reactivity of any potential radical intermediates would be influenced by the unique electronic structure of the diazete ring. Research into the radical chemistry of other nitrogen-containing heterocycles exists, but direct studies on this compound are absent from the available literature.

Derivatization Strategies and Functional Group Transformations

Specific strategies for the derivatization and functional group transformation of this compound are not well-established. While general methods for modifying amine groups are known, their application to this specific molecule, and the subsequent reactivity of the resulting derivatives, have not been detailed in published research. The synthesis of related 1,3-diazetidine-2,4-dione (B14145313) derivatives has been reported, suggesting that the core diazete structure can be a scaffold for further chemical modification. google.com

Advanced Spectroscopic Characterization Methodologies for 1,3 Diazete 2,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Due to the symmetrical nature of 1,3-diazete-2,4-diamine, with a plane of symmetry passing through the two amino groups and bisecting the N-C-N bonds, simplified ¹H and ¹³C NMR spectra are anticipated.

In ¹H NMR spectroscopy, the four protons of the two amino groups are chemically equivalent. masterorganicchemistry.com Consequently, a single resonance signal is expected. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the diazetine ring and the nitrogen atoms. A broad singlet is predicted due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential proton exchange. The estimated chemical shift for these amine protons would likely fall in the range of 4.0-6.0 ppm.

For ¹³C NMR spectroscopy, the two carbon atoms of the diazetine ring are also chemically equivalent and are expected to produce a single signal. vaia.com These carbons are bonded to two nitrogen atoms, which would cause a significant downfield shift. libretexts.org The chemical shift for these sp²-hybridized carbons is predicted to be in the range of 150-170 ppm. libretexts.org

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
¹H4.0 - 6.0Broad SingletProtons of the two equivalent amino groups. Broadness due to quadrupolar coupling and exchange.
¹³C150 - 170SingletThe two equivalent sp² carbons of the diazetine ring.

This interactive table summarizes the predicted NMR data.

¹⁵N NMR spectroscopy, despite the low natural abundance of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. researchgate.net For this compound, two distinct nitrogen environments are present: the ring nitrogens and the exocyclic amino nitrogens.

The ring nitrogens, being part of a heteroaromatic-like system, are expected to resonate at a lower field compared to the amino nitrogens. Their chemical shifts are likely to be in the range of 250-350 ppm, characteristic of pyridine-like nitrogens. science-and-fun.de The exocyclic amino nitrogens would appear at a higher field, with predicted chemical shifts in the range of 60-100 ppm, which is typical for primary amines. science-and-fun.de

Nitrogen Type Predicted ¹⁵N Chemical Shift (ppm)
Ring Nitrogens (N1, N3)250 - 350
Amino Nitrogens (-NH₂)60 - 100

This interactive table presents the estimated ¹⁵N NMR chemical shifts.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound are expected to be complementary. Key vibrational modes would include N-H stretching, C=N stretching, C-N stretching, and ring deformation modes.

N-H Stretching: The amino groups will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.

C=N Stretching: The double bonds within the ring will give rise to strong stretching vibrations, expected in the 1600-1680 cm⁻¹ region.

Ring Vibrations: The diazetine ring itself will have characteristic breathing and deformation modes, likely appearing in the fingerprint region (below 1500 cm⁻¹).

Amino Group Bending: The scissoring vibration of the NH₂ groups is expected around 1580-1650 cm⁻¹.

Due to the molecule's high symmetry (approaching D₂h), some vibrational modes may be IR-active but Raman-inactive, and vice-versa, adhering to the rule of mutual exclusion.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H Asymmetric Stretch~3450~3450Medium-Strong (IR), Weak (Raman)
N-H Symmetric Stretch~3350~3350Medium (IR), Strong (Raman)
C=N Stretch~1660~1660Strong (IR), Strong (Raman)
NH₂ Scissoring~1620~1620Strong (IR), Medium (Raman)
C-N Stretch~1300~1300Medium (IR), Medium (Raman)
Ring BreathingInactive~1000Strong (Raman)

This interactive table outlines the predicted vibrational frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₂H₄N₄. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) for this compound would be observed at an m/z of 84. The fragmentation of this cation would likely proceed through several pathways, driven by the stability of the resulting fragments.

A primary fragmentation pathway could involve the loss of a neutral molecule of cyanamide (B42294) (CH₂N₂) to yield a fragment ion at m/z 42. Another plausible fragmentation is the loss of an amino radical (•NH₂) to give a fragment at m/z 68. Subsequent fragmentations could involve the cleavage of the diazetine ring.

Ion m/z (predicted) Possible Formula Proposed Fragmentation Pathway
[M]⁺˙84[C₂H₄N₄]⁺˙Molecular Ion
[M - NH₂]⁺68[C₂H₂N₃]⁺Loss of an amino radical
[M - CH₂N₂]⁺˙42[CH₂N₂]⁺˙Loss of cyanamide
[CN₂H]⁺41[CN₂H]⁺Cleavage of the ring

This interactive table details the predicted mass spectrometry fragmentation.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of an ion, which in turn can be used to deduce its elemental composition. For this compound, the calculated exact mass of the molecular ion [M]⁺˙ (C₂H₄N₄) is 84.0436 u. nih.gov HRMS would be able to confirm this composition by measuring the m/z value to a high degree of accuracy, distinguishing it from other ions with the same nominal mass. This technique is crucial for confirming the identity of the compound, especially when dealing with novel structures. nih.gov

X-ray Crystallography for Solid-State Structural Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. However, to date, a published single-crystal X-ray diffraction study for this compound is not available in the refereed scientific literature. The inherent reactivity and potential instability of the strained four-membered 1,3-diazete (B14763177) ring system, a derivative of the antiaromatic cyclobutadiene (B73232), likely present significant challenges to the synthesis and growth of crystals suitable for diffraction analysis. wikipedia.org

Despite the absence of direct experimental data, a wealth of information can be inferred from computational modeling and comparison with crystallographically characterized related structures. Theoretical studies and the analysis of similar heterocyclic and amino-substituted compounds allow for a robust prediction of the key structural features of this compound.

Theoretical and Predicted Structural Parameters

The 1,3-diazete ring is a four-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement is a derivative of cyclobutadiene, where two carbon atoms are replaced by nitrogen. umn.edu The parent cyclobutadiene is a classic example of an antiaromatic system with 4 π-electrons, which leads to a rectangular rather than a square geometry to alleviate antiaromatic destabilization. wikipedia.org The introduction of nitrogen atoms and exocyclic amino groups in this compound is expected to significantly influence the electronic structure and geometry of the ring.

The amino groups are anticipated to be planar, or nearly so, with the exocyclic C-N bond exhibiting some degree of double bond character due to the delocalization of the nitrogen lone pair into the ring system. This delocalization would also affect the bond lengths within the 1,3-diazete ring.

Below is a table of predicted structural parameters for this compound based on computational models.

Table 1: Predicted Molecular Geometry of this compound (Computational)

ParameterPredicted ValueNotes
C-N (ring) bond length~1.38 ÅShorter than a typical C-N single bond, suggesting partial double bond character.
C=N (ring) bond length~1.32 ÅConsistent with a carbon-nitrogen double bond within a strained ring.
C-N (exocyclic) bond length~1.35 ÅShorter than a C-N single bond, indicating electron delocalization from the amino group.
N-C-N bond angle~90°Constrained by the four-membered ring structure.
C-N-C bond angle~90°Constrained by the four-membered ring structure.
H-N-H bond angle~120°Suggests sp² hybridization of the exocyclic nitrogen atoms.

Note: These values are estimations derived from computational models and may differ from experimental values.

Comparative Crystal Structure Analysis

Insights into the potential solid-state packing and intermolecular interactions of this compound can be gained by examining the crystal structures of related compounds, such as those containing diamine functionalities or other small nitrogen heterocycles.

For instance, the crystal structure of propane-1,3-diaminium squarate dihydrate reveals a complex network of hydrogen bonds. nih.gov The presence of both hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms) in this compound suggests that hydrogen bonding would be a dominant feature in its crystal lattice. These interactions would likely link the molecules into extended one-, two-, or three-dimensional networks, significantly influencing the melting point and solubility of the compound.

Furthermore, studies on other nitrogen-containing heterocycles highlight the importance of N-H···N and N-H···O (if solvent molecules are present) hydrogen bonds in stabilizing the crystal packing. researchgate.netacs.org The planarity of the this compound molecule might also favor π-π stacking interactions between the heterocyclic rings of adjacent molecules, further contributing to the stability of the crystal structure.

Table 2: Comparison of Bond Types and Expected Intermolecular Interactions

Compound/FeatureBond Type / InteractionRelevance to this compound
Propane-1,3-diaminium dication nih.govN-H···O Hydrogen BondsDemonstrates the strong hydrogen bonding potential of amino groups, which are present in this compound.
2-Aminoaryl Quinoxalines acs.orgN-H···N Hydrogen BondsProvides an example of hydrogen bonding between an amino group and a ring nitrogen, a likely interaction in solid this compound.
Substituted Cyclobutadienes ontosight.aiπ-π StackingThe planar nature of the 1,3-diazete ring suggests that similar stacking interactions could occur.

The experimental determination of the crystal structure of this compound remains a significant goal for fully understanding its chemical and physical properties. Such a study would provide definitive data on bond lengths and angles, confirm the planarity of the molecule, and reveal the precise nature of the intermolecular forces that govern its solid-state architecture.

Synthesis and Exploration of 1,3 Diazete 2,4 Diamine Derivatives and Analogues

Design Principles for Novel Strained Ring Systems Based on the Diazete Core

The design of novel strained ring systems, such as those based on a 1,3-diazete (B14763177) core, is predicated on the principle that small, puckered scaffolds can offer improved physicochemical properties compared to their flat, aromatic counterparts. nih.govchemrxiv.org The inherent ring strain of a four-membered diazete ring, for instance, can be harnessed to create unique molecular geometries and to facilitate specific chemical transformations.

One of the primary design considerations is the use of these strained systems as "sp³-rich 3D-isosteres" of various aromatic systems. nih.govchemrxiv.org This approach aims to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. nih.gov The non-planar conformation of a substituted 1,3-diazete-2,4-diamine ring would present substituents in well-defined three-dimensional vectors, which can be optimized for interaction with biological targets.

Furthermore, the introduction of substituents onto the diazete core can modulate its electronic properties and reactivity. Electron-withdrawing or -donating groups on the nitrogen or carbon atoms can influence the stability of the ring and its susceptibility to nucleophilic or electrophilic attack. The strategic placement of functional groups is therefore a critical aspect of the design process, enabling the fine-tuning of the molecule's properties for a specific application.

Strategies for Functionalization at Nitrogen and Carbon Centers

The synthetic utility of the this compound scaffold is contingent upon the development of robust methods for its functionalization at both the nitrogen and carbon centers. Drawing parallels from the chemistry of other strained heterocycles, several strategies can be envisioned.

Functionalization at Nitrogen Centers:

The presence of two nitrogen atoms in the 1,3-diazete ring offers multiple opportunities for functionalization. Analogous to the chemistry of 1,2-diazetidin-3-ones, a common strategy involves the use of protecting groups on the nitrogen atoms, which can be selectively removed and replaced with a variety of substituents. core.ac.uk For instance, a Boc-protected diazete precursor could undergo deprotection followed by acylation, alkylation, or sulfonylation to introduce diverse functionalities. This approach would allow for the systematic exploration of the chemical space around the diazete core.

A hypothetical reaction scheme for N-functionalization is presented below:

PrecursorReagentsProduct
N,N'-di-Boc-1,3-diazete-2,4-diamine1. TFA, DCM; 2. R-COCl, Et3NN,N'-di-acyl-1,3-diazete-2,4-diamine
N,N'-di-Boc-1,3-diazete-2,4-diamine1. TFA, DCM; 2. R-SO2Cl, PyridineN,N'-di-sulfonyl-1,3-diazete-2,4-diamine
N,N'-di-Boc-1,3-diazete-2,4-diamine1. TFA, DCM; 2. R-X, K2CO3N,N'-di-alkyl-1,3-diazete-2,4-diamine

Functionalization at Carbon Centers:

Functionalization of the carbon atom in the C2 and C4 positions of the 1,3-diazete ring presents a more significant challenge due to the potential for ring strain-induced reactivity. However, modern synthetic methods offer plausible solutions. The polar radical crossover methodology, which has been successfully applied to the functionalization of azetidines and other small rings, could be a powerful tool. nih.govchemrxiv.org This one-pot sequence could potentially allow for the stereoselective introduction of three substituents onto the diazete ring system. chemrxiv.org

Another approach could be inspired by the rearrangement of 1,4-diazaspiro[2.2]pentanes, which provides access to 1,3-diaminated ketones. nih.gov A similar strategy could be envisioned where a precursor to the this compound undergoes a controlled ring-opening and functionalization sequence.

Development of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds

The creation of hybrid molecules that incorporate the this compound core alongside other heterocyclic scaffolds is a promising strategy for generating novel chemical entities with unique biological activities. This approach is supported by the successful development of small-molecule libraries based on diazacyclic and triazacyclic compounds. nih.gov

For example, the diazete ring could be annulated to other ring systems, such as pyridines or pyrimidines, to create polycyclic structures with defined three-dimensional shapes. The synthesis of 1,3-diazapyrene and 1,3,7-triazapyrene derivatives from 1,8-diaminonaphthalene (B57835) and 1,3,5-triazine (B166579) demonstrates the feasibility of such annulation strategies. researchgate.net A similar approach could be employed to construct novel hybrid molecules based on the this compound scaffold.

A hypothetical example of a hybrid molecule could involve the fusion of a this compound ring with a benzimidazole (B57391) scaffold, potentially leading to compounds with interesting pharmacological properties.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The systematic study of structure-reactivity relationships (SRR) and structure-property relationships (SPR) is essential for the rational design of this compound derivatives with desired characteristics. These studies involve correlating changes in molecular structure with observable changes in chemical reactivity and physical properties. libretexts.org

Structure-Reactivity Relationships:

Understanding the reactivity of the diazete core is crucial for its synthetic manipulation. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate reactivity descriptors like Fukui functions and dual descriptors. researchgate.net These calculations can help identify the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. researchgate.net Experimental studies, such as kinetic measurements of reaction rates for a series of derivatives, can then be used to validate the computational models and build quantitative structure-reactivity relationships (QSRRs). chemrxiv.org

Structure-Property Relationships:

SPR studies aim to correlate the structural features of the this compound derivatives with their physicochemical and biological properties. For example, the lipophilicity (LogP), solubility, and metabolic stability of a series of derivatives can be measured and correlated with their substitution patterns. This information is critical for optimizing the drug-like properties of potential therapeutic agents. researchgate.net Spectroscopic techniques, such as NMR and X-ray crystallography, can provide detailed information about the three-dimensional structure and conformation of the derivatives, which can be correlated with their biological activity.

A hypothetical data table for an SPR study is presented below:

DerivativeR1 SubstituentR2 SubstituentLogPSolubility (µM)Biological Activity (IC50, µM)
1HH0.5500>100
2CH3H1.025050
3ClH1.510010
4OCH3CH30.830075

By systematically synthesizing and evaluating a library of this compound derivatives and applying rigorous SRR and SPR analyses, it is possible to unlock the full potential of this novel heterocyclic scaffold for applications in drug discovery and materials science.

Exploration of Advanced Research Applications of 1,3 Diazete 2,4 Diamine

Fundamental Studies in Astrochemistry and Prebiotic Chemistry

The simple yet reactive nature of 1,3-diazete-2,4-diamine has led to its inclusion in theoretical models exploring the chemical origins of life and the formation of complex molecules in extraterrestrial environments.

Computational studies have proposed a potential pathway for the formation of this compound in interstellar and circumstellar environments. oup.comoup.com This theoretical pathway involves the polymerization of hydrogen cyanide (HCN), a molecule abundant in space, on the surface of silicate (B1173343) dust grains initiated by siloxyl radicals (SiO•). oup.comoup.com

The process begins with the radical-initiated polymerization of HCN molecules on a siloxyl center, leading to the formation of linear SiO-(HCN)n chains. oup.com These chains can then undergo cyclization. Specifically, the cyclization of a two-monomer chain (SiO-(HCN)₂) can form a 1,3-diazete (B14763177) ring attached to the silicate surface. oup.com While this cyclization step is thermodynamically disfavored, it possesses a relatively low activation energy barrier, suggesting it is kinetically possible. oup.com

Once the 1,3-diazete ring is formed, it is considered a highly reactive intermediate. oup.com Theoretical models indicate that in the presence of other radical species, such as the amino radical (•NH₂), the formation of this compound is a plausible subsequent step. oup.comoup.com This positions the compound as a potential component of the complex organic matter found in meteorites and interstellar dust clouds, contributing to the rich chemical inventory of the cosmos. oup.com The formation of such N-heterocycles is of particular interest to the astrochemistry community as a route to more complex, prebiotic molecules. oup.com

The theorized formation of this compound and its HCN-derived counterparts in interstellar environments makes it relevant to origins of life research. The "RNA world" hypothesis posits that RNA was the primary form of genetic and catalytic material before the evolution of DNA and proteins. A significant challenge in this hypothesis is explaining the prebiotic synthesis of nucleobases. Nitrogen-rich heterocyclic compounds are central to the structure of these essential biological molecules.

The potential for HCN, a simple and abundant molecule in early Earth models, to polymerize and form a variety of heterocyclic scaffolds, including the potential for this compound, represents a possible step in the non-enzymatic generation of life's building blocks. oup.com The reactivity of the diamine could allow it to participate in further reactions, potentially leading to the assembly of more complex and biologically significant structures.

Utility as Synthetic Building Blocks and Scaffolds in Organic Synthesis

The structural characteristics of this compound—a strained four-membered ring combined with two reactive amine functional groups—theoretically make it an intriguing candidate for use as a synthetic building block. The ring strain could be harnessed to drive ring-opening reactions, while the diamine moieties provide two points for chemical elaboration, allowing for the construction of more complex molecular architectures.

However, despite these promising features, a review of the scientific literature indicates that the practical application of this compound as a versatile scaffold or building block in multi-step organic synthesis is not yet widely established or documented. Its primary research focus remains in more theoretical and specialized domains.

Research into High Energy Density Materials (HEDM)

A significant area of contemporary research involving the 1,3-diazete structure is in the field of High Energy Density Materials (HEDMs). The compound's high nitrogen content, inherent ring strain, and potential to decompose into the highly stable dinitrogen gas (N₂) make its scaffold a promising platform for the design of novel energetic materials.

Recent computational studies have focused on the theoretical design of new HEDMs using the 1,3-diazete ring as a foundational structure. researchgate.netbohrium.com The primary strategy involves the computational "synthesis" of derivatives by attaching powerful energetic functional groups, known as "explosophores," to the diazete core. A particularly researched functional group is the trinitromethyl group (-C(NO₂)₃). researchgate.netpayyanurcollege.ac.in

The rationale behind this approach is that combining the high positive heat of formation from the strained, nitrogen-rich diazete ring with the oxidizing power and energy release of nitro groups can lead to materials with superior energetic performance compared to traditional explosives like RDX and HMX. nih.govresearchgate.net Researchers use computational methods to create a virtual library of novel diazete-based molecules and predict their fundamental energetic properties. bohrium.comnih.gov

Table 1: Examples of Theoretically Designed 1,3-Diazete-Based HEDM Candidates and Key Features
Core StructureAdded Functional Group(s)Design RationalePredicted Advantage
1,3-DiazeteTrinitromethylCombine ring strain energy with a powerful explosophore. researchgate.netHigh detonation velocity and pressure. researchgate.net
1,3-DiazeteNitro (NO₂)Increase nitrogen and oxygen content, improving oxygen balance. nih.govEnhanced energetic performance and density. nih.govresearchgate.net
1,2-Diazete (B14743494)TrinitromethylInvestigate isomer effects on stability and performance. nih.govPotentially high density and positive heat of formation. nih.gov

The performance and safety of these theoretically designed HEDMs are assessed using advanced computational chemistry techniques. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT) with specific functionals and basis sets (such as B3LYP/aug-cc-pVDZ), are employed to optimize the molecular structures and calculate key properties. researchgate.net

These calculations can predict critical performance metrics, including:

Density (ρ): A key factor in detonation performance.

Heat of Formation (ΔH_f): A measure of the energy stored in the molecule.

Detonation Velocity (D): The speed at which the detonation wave travels through the explosive.

Detonation Pressure (P): The pressure at the detonation front.

Recent theoretical investigations on trinitromethyl-substituted 1,3-diazete derivatives have yielded promising results, with some designed molecules exhibiting predicted detonation properties comparable or superior to well-known explosives like HMX. researchgate.net

Table 2: Predicted Detonation Properties of Selected Theoretical Diazete-Based Compounds from Computational Studies
Compound ClassPredicted Detonation Velocity (D)Predicted Detonation Pressure (P)Computational Method Basis
Trinitromethyl-substituted Azetes>10 km/s>48 GPaDFT - B3LYP/aug-cc-pVDZ researchgate.netdp.tech
Selected Trinitromethyl-substituted 1,3-Diazete (Compound G)9.2 km/s38.8 GPaKamlet-Jacobs Equations researchgate.net
Trinitromethyl-substituted 1,2-DiazetesComparable to or greater than RDX/HMXComparable to or greater than RDX/HMXDFT - B3LYP/aug-cc-pVDZ nih.gov

Furthermore, computational analysis of bond dissociation energies helps in assessing the thermal stability of these new compounds, which is a critical factor for their safety and practical handling. researchgate.net This theoretical pre-screening accelerates the discovery of promising HEDM candidates by identifying molecules with an optimal balance of power and stability before attempting complex and hazardous laboratory synthesis. researchgate.net

Catalytic Applications and Ligand Development (General research interest)

The exploration of this compound in the realms of catalytic applications and ligand development is a highly specialized and nascent field. While extensive experimental research on its direct use as a catalyst or a ligand in coordination chemistry is not widely documented, theoretical studies provide a foundational understanding of its potential. The inherent structural features of this compound, namely the presence of a strained four-membered ring with multiple nitrogen atoms and exocyclic amino groups, suggest a potential for interaction with metal centers and participation in catalytic cycles.

Recent computational research has shed light on the formation of this compound in the context of radical-initiated polymerization, highlighting the compound's potential reactivity and its role as a marker for complex chemical transformations. A notable study investigated the polymerization of hydrogen cyanide (HCN) initiated by a siloxyl radical (Si-O•) on a model silica (B1680970) surface. oup.comoup.com This research is particularly relevant to the fields of astrochemistry and the origins of complex organic matter. oup.comoup.com

In this computational model, the formation of a 1,3-diazete ring structure was observed as a result of the cyclization of an intermediate formed during HCN polymerization. oup.comoup.com The study indicated that while the initial cyclization to form a four-membered ring has a relatively low energy barrier, the resulting SiO-(1,3-diazete) adduct is a reactive molecule. oup.com The research further posits that in the presence of specific radical species, such as an amino radical (•NH₂), the formation of this compound is a feasible outcome. oup.comoup.com

This theoretical work provides the primary evidence of research interest in this compound within a catalytic context, albeit as a product of a catalyzed reaction rather than a catalyst itself. The findings underscore the compound's potential involvement in complex reaction networks and suggest that its unique structure could be leveraged in the design of novel ligands and catalysts. The amino groups and the nitrogen atoms within the diazete ring present multiple potential coordination sites for metal ions, a key characteristic for ligand development. However, the inherent ring strain of the 1,3-diazete core may also present challenges in terms of stability when complexed with metal centers.

Further experimental validation is necessary to build upon these theoretical foundations and to fully explore the viability of this compound and its derivatives as components in catalytic systems or as ligands for new metal complexes. The computational findings serve as a crucial starting point for such future investigations.

Research FocusMethodologyKey FindingsPotential Implications
Siloxyl radical initiated HCN polymerizationQuantum Chemistry (DFT, PW6B95/def2-TZVPP; DLPNO-CCSD(T)/CBS)The formation of a 1,3-diazete ring is possible via the cyclization of a SiO-(HCN) moiety. The subsequent formation of this compound is suggested in the presence of amino radicals.Provides a theoretical basis for the existence and reactivity of this compound in complex chemical environments, relevant to astrochemistry and the synthesis of N-heterocycles. oup.comoup.com

Future Research Directions and Emerging Challenges in 1,3 Diazete 2,4 Diamine Chemistry

Development of Asymmetric Synthetic Routes for Chiral Diazete Derivatives

A significant frontier in the study of 1,3-diazete-2,4-diamine will be the development of synthetic methodologies that allow for the stereoselective construction of chiral derivatives. The introduction of chirality would open doors to applications in areas such as medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties.

Currently, the synthesis of the parent this compound has not been extensively documented, let alone its chiral derivatives. Future research will likely draw inspiration from modern synthetic methods used for other nitrogen-containing heterocycles. For instance, strategies employed in the stereoselective synthesis of 1,3-dienes, such as transition-metal-free cross-coupling reactions and various olefination techniques like the Wittig and Julia reactions, could be adapted. nih.gov These methods provide a toolbox for the controlled formation of carbon-carbon and carbon-nitrogen bonds, which will be crucial for building a chiral diazete core.

The development of asymmetric catalytic systems will be paramount. This could involve the use of chiral catalysts to direct the formation of specific stereoisomers. The challenges will lie in the inherent instability of the four-membered diazete ring and the potential for side reactions. Overcoming these hurdles will require a deep understanding of the reaction mechanisms and careful optimization of reaction conditions.

Table 1: Hypothetical Asymmetric Synthetic Strategies for Chiral 1,3-Diazete (B14763177) Derivatives

Synthetic ApproachPotential Catalyst/ReagentTarget Chiral FeatureAnticipated Challenges
Asymmetric [2+2] CycloadditionChiral Lewis AcidStereocenters on the diazete ringRing strain, low yields, catalyst poisoning
Chiral Auxiliary-Mediated SynthesisEvans AuxiliaryControl over substituent orientationMulti-step synthesis, removal of auxiliary
Enantioselective C-H FunctionalizationChiral Palladium or Rhodium CatalystIntroduction of chiral side chainsRegioselectivity, catalyst turnover

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the formation and reactivity of a potentially unstable molecule like this compound necessitates the use of advanced spectroscopic techniques for real-time, in-situ reaction monitoring. Such methods can provide invaluable mechanistic insights, help identify transient intermediates, and enable the precise control of reaction parameters to maximize yields and minimize byproducts.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for this purpose. nih.gov These techniques can track changes in functional groups throughout a reaction, offering a window into the kinetics and mechanism of diazete ring formation. For instance, the disappearance of starting material signals and the emergence of characteristic N-H and C=N stretching vibrations of the diazete ring could be monitored in real-time.

The primary challenge in applying these techniques will be the sensitivity required to detect low concentrations of intermediates and the potential for overlapping spectral features in complex reaction mixtures. Overcoming this will likely involve the use of advanced data analysis techniques and hyphenated methods, such as coupling a spectrometer to a reaction vessel.

Table 2: Potential Spectroscopic Markers for In-Situ Monitoring of this compound Synthesis

Spectroscopic TechniqueHypothetical Wavenumber/Shift (cm⁻¹)Vibrational ModeSignificance
FT-IR Spectroscopy3300-3500N-H stretchFormation of amino groups
FT-IR Spectroscopy1650-1700C=N stretchIndication of diazete ring formation
Raman Spectroscopy1500-1600Ring breathing modeConfirmation of the heterocyclic core
NMR SpectroscopyVaries¹H and ¹³C chemical shiftsStructural elucidation of products and intermediates

Integration with Machine Learning and AI for Predictive Chemical Discovery

Given the nascent stage of experimental research into this compound, computational approaches such as machine learning (ML) and artificial intelligence (AI) will be indispensable for accelerating its development. These tools can predict the properties, stability, and potential synthetic routes for this compound and its derivatives, thereby guiding experimental efforts and reducing the need for trial-and-error synthesis.

Theoretical studies on related nitrogen-rich compounds, such as 1,2-diazete (B14743494) derivatives and fused 1,2,3,4-tetrazine-1,3-dinitroxides, have already demonstrated the power of computational chemistry in predicting energetic properties and reaction mechanisms. consensus.appnih.gov ML models can be trained on existing chemical databases to predict the properties of novel molecules like this compound with a high degree of accuracy. AI algorithms can even propose novel synthetic pathways by analyzing the vast landscape of known chemical reactions.

The main challenge in this area is the availability of high-quality data to train the ML models. As more experimental data on diazetes and related compounds becomes available, the predictive power of these computational tools will continue to improve. The synergy between computational prediction and experimental validation will be a key driver of innovation in this field.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Astrophysics

The unique structural and electronic properties of this compound position it as a molecule of interest at the intersection of several scientific disciplines.

Materials Science: The high nitrogen content of this compound suggests its potential as a precursor to high-energy-density materials (HEDMs). Nitrogen-rich compounds are known to release large amounts of energy upon decomposition, making them attractive for applications in propellants and explosives. Furthermore, the diamino functionality provides reactive sites for polymerization, potentially leading to the development of novel nitrogen-rich polymers with enhanced thermal stability and mechanical properties. This is analogous to how other diazepine (B8756704) and diazetidine derivatives are used in polymer synthesis. researchgate.netontosight.ai

Astrophysics: The study of nitrogen-containing heterocycles is of growing interest in astrophysics, as these molecules are considered potential building blocks of life. While the presence of this compound in interstellar space is purely speculative at this point, the development of its spectroscopic signature would enable astronomers to search for it in interstellar clouds and meteorites. The synthesis and characterization of such molecules in the lab are crucial for providing the reference data needed for these astronomical searches.

The primary challenge for these interdisciplinary applications is the need for a scalable and efficient synthesis of this compound. Once the compound can be produced in sufficient quantities, its properties can be thoroughly investigated, and its potential in these diverse fields can be fully realized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.